molecular formula C9H10N4O B1325078 2-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)ethanamine CAS No. 933722-78-2

2-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)ethanamine

Cat. No.: B1325078
CAS No.: 933722-78-2
M. Wt: 190.2 g/mol
InChI Key: KFBJSTPDXNTYIJ-UHFFFAOYSA-N
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Description

2-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)ethanamine is a heterocyclic compound that features a pyridine ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method is the reaction of pyridine-4-carboxylic acid hydrazide with ethyl chloroacetate to form the intermediate ethyl 2-(pyridin-4-yl)-1,3,4-oxadiazole-5-carboxylate. This intermediate is then reduced to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced forms of the pyridine ring.

    Substitution: Alkylated derivatives at the amine group.

Mechanism of Action

The mechanism of action of 2-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)ethanamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)ethanamine is unique due to its combination of a pyridine ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-4-1-8-12-13-9(14-8)7-2-5-11-6-3-7/h2-3,5-6H,1,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBJSTPDXNTYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(O2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640518
Record name 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933722-78-2
Record name 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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